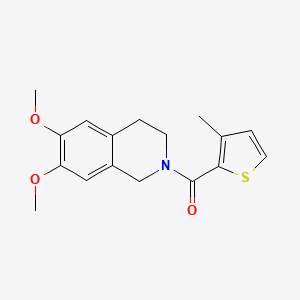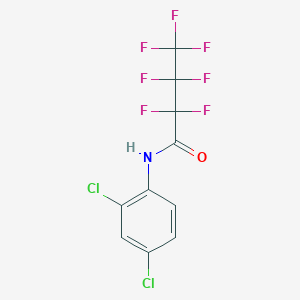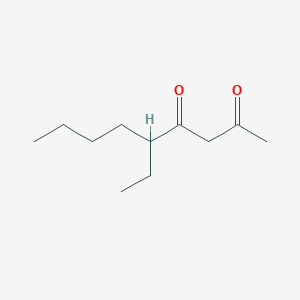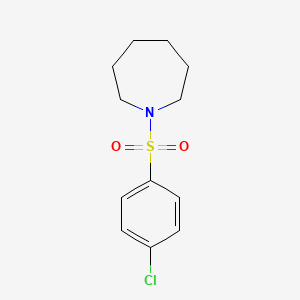![molecular formula C9H12N2O B14166951 (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol This compound is characterized by its pyrano[4,3-B]pyridine structure, which is a fused bicyclic system containing both pyridine and pyran rings
Métodos De Preparación
The synthesis of (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrano[4,3-B]pyridine core, followed by functionalization to introduce the methanamine group . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles replace the hydrogen atoms, forming substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine can be compared with other similar compounds, such as:
5H-Pyrano[4,3-b]pyridine-3-methanamine, 7,8-dihydro-: This compound shares a similar core structure but may differ in functional groups and substituents.
Other Pyrano[4,3-B]pyridine Derivatives: These compounds have variations in the pyridine and pyran rings, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C9H12N2O/c10-4-7-3-8-6-12-2-1-9(8)11-5-7/h3,5H,1-2,4,6,10H2 |
Clave InChI |
BHQJIQCVBKNVLR-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1N=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
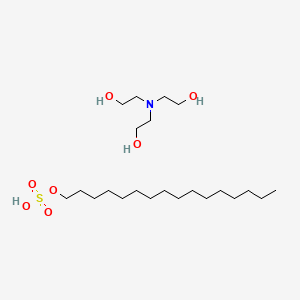
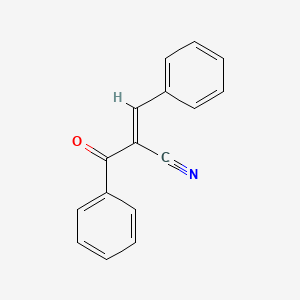
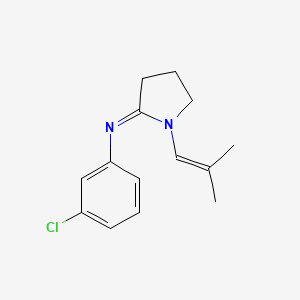
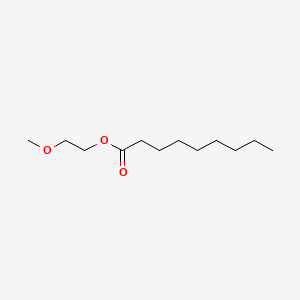
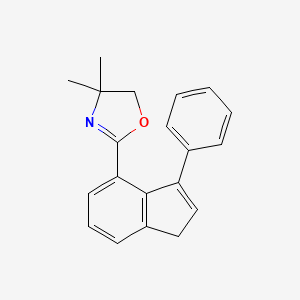

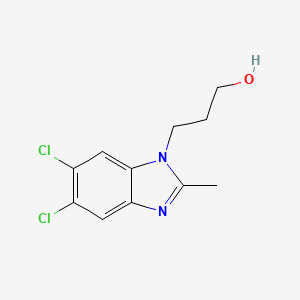
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)
